molecular formula C15H10FNO3 B2555124 2-[(3-fluorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 30777-87-8

2-[(3-fluorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2555124
CAS No.: 30777-87-8
M. Wt: 271.247
InChI Key: OHJQMVAYLOZKBF-UHFFFAOYSA-N
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Description

2-[(3-fluorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione is a chemical compound that belongs to the class of isoindoline derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a methoxy group, which is further connected to an isoindoline-1,3-dione structure. Isoindoline derivatives are known for their diverse biological activities and have been studied for various applications in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

2-[(3-Fluorophenyl)methoxy]isoindole-1,3-dione plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates . The compound’s interaction with cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific isoform and the context of the reaction. Additionally, 2-[(3-Fluorophenyl)methoxy]isoindole-1,3-dione has been shown to bind to certain proteins, influencing their structural conformation and function .

Cellular Effects

The effects of 2-[(3-Fluorophenyl)methoxy]isoindole-1,3-dione on cells are diverse and depend on the cell type and concentration used. In neuronal cells, the compound has demonstrated anticonvulsant properties, likely due to its interaction with ion channels and neurotransmitter receptors . This interaction can modulate cell signaling pathways, leading to altered gene expression and cellular metabolism. In cancer cells, 2-[(3-Fluorophenyl)methoxy]isoindole-1,3-dione has been observed to induce apoptosis, suggesting its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, 2-[(3-Fluorophenyl)methoxy]isoindole-1,3-dione exerts its effects through several mechanisms. It can bind to specific sites on enzymes and proteins, altering their activity. For instance, its binding to cytochrome P450 can inhibit the enzyme’s ability to metabolize certain substrates . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, apoptosis, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[(3-Fluorophenyl)methoxy]isoindole-1,3-dione have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over time, particularly in the presence of light and oxygen . Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-[(3-Fluorophenyl)methoxy]isoindole-1,3-dione in animal models vary with dosage. At low doses, the compound has been shown to have beneficial effects, such as anticonvulsant activity and potential anticancer properties . At higher doses, toxic effects can be observed, including neurotoxicity and hepatotoxicity . These findings highlight the importance of careful dosage optimization in potential therapeutic applications.

Metabolic Pathways

2-[(3-Fluorophenyl)methoxy]isoindole-1,3-dione is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of different metabolites within the cell .

Transport and Distribution

Within cells and tissues, 2-[(3-Fluorophenyl)methoxy]isoindole-1,3-dione is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of 2-[(3-Fluorophenyl)methoxy]isoindole-1,3-dione is crucial for its activity. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications and targeting signals play a role in directing the compound to specific compartments, affecting its function and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-fluorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of phthalic anhydride with 3-fluorobenzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene. The resulting intermediate is then subjected to cyclization to form the desired isoindoline-1,3-dione structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-[(3-fluorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted isoindoline derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Phthalimide: A structurally related compound with similar biological activities.

    N-phenylphthalimide: Another isoindoline derivative with comparable properties.

    3-fluorophthalimide: Shares the fluorophenyl group and exhibits similar reactivity.

Uniqueness

2-[(3-fluorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to the presence of the methoxy group, which enhances its solubility and reactivity. The fluorophenyl group also imparts distinct electronic properties, making it a valuable compound for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

2-[(3-fluorophenyl)methoxy]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO3/c16-11-5-3-4-10(8-11)9-20-17-14(18)12-6-1-2-7-13(12)15(17)19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJQMVAYLOZKBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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